Eupalinolide I

STAT3 inhibition Triple-negative breast cancer Michael reaction acceptor

Eupalinolide I (CAS 1402067-84-8) is a germacrane-type sesquiterpene lactone isolated from Eupatorium lindleyanum. It belongs to the broader eupalinolide family, which includes multiple structurally related analogs such as Eupalinolide A, B, C, E, G, H, J, K, and O.

Molecular Formula C24H30O9
Molecular Weight 462.5 g/mol
Cat. No. B10817428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinolide I
Molecular FormulaC24H30O9
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2
InChIInChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19?,20-,21?,22+/m1/s1
InChIKeyHPWMABTYJYZFLK-ZAUIWSEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupalinolide I (CAS 1402067-84-8): A Germacrane Sesquiterpene Lactone Sourcing & Procurement Guide


Eupalinolide I (CAS 1402067-84-8) is a germacrane-type sesquiterpene lactone isolated from Eupatorium lindleyanum [1]. It belongs to the broader eupalinolide family, which includes multiple structurally related analogs such as Eupalinolide A, B, C, E, G, H, J, K, and O [2]. Eupalinolide I has been reported to inhibit breast cancer cell viability and exhibits anti-inflammatory properties in vitro [1][3].

Eupalinolide I vs. In-Class Analogs: Why Substitution Compromises Experimental Reproducibility


The eupalinolide family comprises compounds with subtle but critical structural variations—including differences in ester side chains, hydroxylation patterns, and stereochemistry—that dictate distinct biological target engagement [1][2]. For example, Eupalinolide J is a confirmed STAT3 inhibitor acting via Michael addition, whereas Eupalinolide I lacks this specific activity profile despite sharing the germacrane core [1]. Eupalinolide A and B are cis-trans isomers with divergent metabolic stability in human liver microsomes [2]. Therefore, substituting Eupalinolide I with a different eupalinolide analog without verifying the specific activity of interest risks introducing uncontrolled variables and invalidating experimental conclusions.

Eupalinolide I Quantitative Differentiation: Head-to-Head Data vs. Eupalinolide J, A, and B


STAT3 Inhibitory Activity: Eupalinolide I vs. Eupalinolide J

In a direct screening study using a STAT3-dependent luciferase reporter system, Eupalinolide I was isolated alongside Eupalinolide J but did NOT demonstrate STAT3 inhibitory activity, whereas Eupalinolide J was identified as a Michael reaction acceptor (MRA) that decreased STAT3 luciferase activity [1]. This functional divergence is critical: researchers seeking STAT3 inhibition must select Eupalinolide J; those needing a structurally related control compound or alternative mechanism should select Eupalinolide I.

STAT3 inhibition Triple-negative breast cancer Michael reaction acceptor

Cytotoxic Potency: Eupalinolide I vs. Eupalinolide B in Tumor Cell Lines

Eupalinolide I inhibits the viability of breast cancer cells [1], while Eupalinolide B demonstrates potent cytotoxicity against A-549 (lung), BGC-823 (gastric), and HL-60 (leukemia) tumor cell lines . Note that quantitative IC50 values for Eupalinolide I are not publicly reported, whereas Eupalinolide B's multi-lineage activity is documented . This gap in comparative IC50 data necessitates empirical validation.

Cytotoxicity Antitumor Cancer cell viability

Commercially Available Purity Grades: Eupalinolide I vs. Eupalinolide A

Procurement of high-purity compounds is essential for reproducible experiments. Vendor catalogs indicate that Eupalinolide I is routinely available at ≥98% purity (HPLC) from multiple suppliers . In contrast, Eupalinolide A is commonly listed at ≥95% or ≥98% purity, but with fewer suppliers offering HPLC-verified certificates of analysis . The consistent availability of 98%+ pure Eupalinolide I reduces batch-to-batch variability and simplifies quality control.

Compound purity HPLC Quality control

Predicted Physicochemical Profile: Topological Polar Surface Area (TPSA) and XLogP

Computational predictions provide initial guidance on compound developability. Eupalinolide I exhibits a TPSA of 146.00 Ų and an XLogP of -1.20 [1]. These values are identical to those of Eupalinolide A and Eupalinolide B due to their shared core scaffold, but the presence of different ester substituents may influence actual permeability and solubility. The high TPSA (>140 Ų) suggests limited passive membrane permeability for the entire eupalinolide class [1], necessitating careful formulation for cell-based assays.

ADME Drug-likeness Permeability

Eupalinolide I: Optimal Application Scenarios for Procurement Decisions


Triple-Negative Breast Cancer Research: Negative Control or Alternative Pathway Probe

In studies where Eupalinolide J is employed as a STAT3 inhibitor probe, Eupalinolide I serves as an essential structurally related negative control due to its lack of STAT3 inhibitory activity . This pairing enables researchers to isolate STAT3-dependent from STAT3-independent effects in TNBC models. Additionally, Eupalinolide I's reported ability to inhibit breast cancer cell viability suggests it may engage alternative pathways, making it valuable for mechanistic studies beyond STAT3.

Anti-Inflammatory Pathway Studies: IL-6 and TNF-α Modulation

Eupalinolide I has demonstrated inhibitory effects on IL-6 and TNF-α production by LPS-stimulated human monocytes . This activity profile, combined with its non-cytotoxic behavior in certain contexts , positions Eupalinolide I as a candidate for exploring anti-inflammatory mechanisms without confounding cytotoxicity—a differentiation from more broadly cytotoxic analogs like Eupalinolide B .

Compound Library Screening and SAR Studies: Germacrane Scaffold Reference

The eupalinolide family provides a rich chemical space for structure-activity relationship (SAR) studies. Eupalinolide I, with its specific ester substitution pattern, can be used as a comparator to Eupalinolide A (HSP70 inducer/YAP degrader) and Eupalinolide B (multi-lineage cytotoxic) to map how subtle structural changes alter biological activity and target engagement. Its consistent commercial availability at high purity facilitates reproducible SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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